ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
Overview
Description
Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that features a benzimidazole moiety fused with a thienyl group and a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves multiple steps, typically starting with the preparation of the benzimidazole and thienyl intermediates. One common method involves the condensation of substituted ortho-phenylenediamine with aldehydes in the presence of oxidizing agents or metal triflates such as scandium triflate (Sc(OTf)3) or ytterbium triflate (Yb(OTf)3) . The final product is often purified using column chromatography to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions is crucial to ensure the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or thienyl moieties using halogenated reagents.
Common Reagents and Conditions
Oxidation: H2O2 in the presence of a catalyst such as acetic acid.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenated reagents like bromoethane in the presence of a base such as potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety allows the compound to mimic naturally occurring nucleotides, facilitating its binding to biopolymers and modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole share the benzimidazole core and exhibit similar biological activities.
Thienyl Compounds: Molecules such as thienyl-substituted pyridines and thiophenes have comparable structural features and applications.
Uniqueness
Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to its combination of benzimidazole, thienyl, and pyran moieties, which confer a distinct set of chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in medicinal chemistry.
Properties
IUPAC Name |
ethyl 6-amino-4-[4-(benzimidazol-1-ylmethyl)thiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-3-28-22(27)19-13(2)29-21(24)15(9-23)20(19)18-8-14(11-30-18)10-26-12-25-16-6-4-5-7-17(16)26/h4-8,11-12,20H,3,10,24H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWZEUVUVJGWRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC(=CS2)CN3C=NC4=CC=CC=C43)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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